molecular formula C6H10O4S2 B1332081 2,2'-Dithiodipropionic Acid CAS No. 4775-93-3

2,2'-Dithiodipropionic Acid

Cat. No.: B1332081
CAS No.: 4775-93-3
M. Wt: 210.3 g/mol
InChI Key: YCLSOMLVSHPPFV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,2’-Dithiodipropionic Acid (DTDPA) is a versatile compound with a variety of applications in chemical research and industry . It is primarily used as a dithio reagent in organic synthesis reactions, particularly in sulfurization and thiolation reactions . It can also serve as a cross-linking agent to enhance the performance of adhesives .

Mode of Action

The mode of action of DTDPA is largely dependent on its application. For instance, in the context of lithium-sulfur batteries, DTDPA acts as an efficient electrolyte additive . It interacts quickly with polysulfides scattered in the electrolyte, facilitating the conversion of long-chain polysulfides to Li2S2 and Li2S . This lessens the shuttle effect of long-chain polysulfides towards the anode, improving the redox kinetics and the usage of active materials .

Biochemical Pathways

It’s worth noting that dtdpa’s interaction with polysulfides in lithium-sulfur batteries suggests a potential role in sulfur-related biochemical pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DTDPA is currently limited. Given its chemical properties, it is soluble in water and has low volatility

Result of Action

In the context of lithium-sulfur batteries, the action of DTDPA results in improved electrochemical performance . By interacting with polysulfides and facilitating their conversion, DTDPA enhances the capacity and stability of these batteries .

Action Environment

The action of DTDPA can be influenced by environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments . Additionally, it can decompose under high temperatures , which could affect its stability and efficacy in certain conditions.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dithiodipropionic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,2’-Dithiodipropionic Acid is unique due to its symmetrical disulfide bond, which imparts distinct redox properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring precise control over redox states and cross-linking capabilities .

Properties

IUPAC Name

3-(2-carboxyethyldisulfanyl)propanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLSOMLVSHPPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S2
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DSSTOX Substance ID

DTXSID0032998
Record name 3,3'-Dithiodipropionic acid
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Molecular Weight

210.3 g/mol
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Physical Description

Dry Powder, Other Solid, Powder with a stench; [Alfa Aesar MSDS]
Record name Propanoic acid, 3,3'-dithiobis-
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Record name 3,3'-Dithiodipropionic acid
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CAS No.

1119-62-6, 4775-93-3
Record name 3,3′-Dithiodipropionic acid
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Record name 3,3'-DITHIODIPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,2'-dithiodipropionic acid contribute to the removal of Hg(II) and Pb(II) from wastewater?

A1: The research paper [] explores the use of this compound as a building block in the synthesis of a coordination polymer. This polymer demonstrates a specific affinity for Hg(II) and Pb(II) ions present in wastewater. While the exact mechanism of interaction is not detailed in the abstract, it is likely that the sulfur atoms present in the this compound molecule act as binding sites for the heavy metal ions. This interaction leads to the capture and removal of these pollutants from the wastewater.

Q2: What are the potential advantages of using a coordination polymer synthesized with this compound for heavy metal removal compared to other methods?

A2: While the provided abstract doesn't offer a comparative analysis with other methods, it highlights the selective removal of Hg(II) and Pb(II) []. This selectivity is a significant advantage as it allows for targeted removal of these specific pollutants, potentially leading to:

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